molecular formula C14H20N2OS B10862567 3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

Cat. No.: B10862567
M. Wt: 264.39 g/mol
InChI Key: YYDJQTLOQMXWEY-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a carbothioamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . These methods allow for the large-scale synthesis of the compound with high purity and minimal by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbothioamide moiety can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is unique due to the presence of both the hydroxyl and carbothioamide groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C14H20N2OS/c17-13-7-4-10-16(11-13)14(18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18)

InChI Key

YYDJQTLOQMXWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=S)NCCC2=CC=CC=C2)O

Origin of Product

United States

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